D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine
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Overview
Description
D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine is a peptide compound composed of five amino acids: D-alanine, D-alanine, L-alanine, L-lysine, and L-glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, D-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-alanine, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-alanine, L-lysine, and L-glutamine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput techniques.
Chemical Reactions Analysis
Types of Reactions
D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reducing agents can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with oxidized side chains.
Reduction: Reduced forms of the peptide.
Substitution: Peptides with modified side chains.
Scientific Research Applications
D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine has several applications in scientific research:
Chemistry: Studied for its unique peptide bonds and potential as a building block for more complex molecules.
Biology: Used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and as a model compound for peptide synthesis techniques.
Mechanism of Action
The mechanism of action of D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing various cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine: Unique for its specific sequence of amino acids.
Other Peptides: Similar peptides may include those with different sequences or modifications, such as D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamic acid.
Uniqueness
This compound is unique due to its specific sequence and the presence of both D- and L-amino acids. This combination can result in distinct structural and functional properties compared to other peptides.
Properties
CAS No. |
923026-07-7 |
---|---|
Molecular Formula |
C20H37N7O7 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H37N7O7/c1-10(22)16(29)24-11(2)17(30)25-12(3)18(31)26-13(6-4-5-9-21)19(32)27-14(20(33)34)7-8-15(23)28/h10-14H,4-9,21-22H2,1-3H3,(H2,23,28)(H,24,29)(H,25,30)(H,26,31)(H,27,32)(H,33,34)/t10-,11-,12+,13+,14+/m1/s1 |
InChI Key |
MLRKTSQLQMPIPN-DGTMBMJNSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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